N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide Selective inhibitor of K1 capsule formation, against E. coli UT189 bacterial capsule biogenesis; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 1017108-87-0
VCID: VC0006116
InChI: InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17)
SMILES: C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2
Molecular Formula: C13H9N3OS
Molecular Weight: 255.30 g/mol

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide

CAS No.: 1017108-87-0

Cat. No.: VC0006116

Molecular Formula: C13H9N3OS

Molecular Weight: 255.30 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-4-yl)-1,3-benzothiazole-6-carboxamide - 1017108-87-0

CAS No. 1017108-87-0
Molecular Formula C13H9N3OS
Molecular Weight 255.30 g/mol
IUPAC Name N-pyridin-4-yl-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C13H9N3OS/c17-13(16-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-15-11/h1-8H,(H,14,16,17)
Standard InChI Key WYOAQOULVFOBAD-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2
Canonical SMILES C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)SC=N2

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide features a benzothiazole ring fused to a pyridine moiety via a carboxamide linkage. The benzothiazole component contributes to planar aromaticity, while the pyridine group enhances solubility and hydrogen-bonding capabilities. Key structural attributes include:

  • Benzothiazole ring: Enhances membrane permeability and enzyme binding.

  • Pyridin-4-yl group: Facilitates π-π stacking with bacterial DNA gyrase .

  • Carboxamide bridge: Stabilizes interactions with active-site residues .

Physicochemical Characteristics

Experimental data from spectroscopic and chromatographic analyses reveal the following properties :

PropertyValueMethod
Molecular Weight263.3 g/molMass Spectrometry
Melting Point245–251°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.1 ± 0.3HPLC
Solubility in Water12.5 µg/mL (25°C)Shake-Flask Method
pKa3.7 (carboxylic acid)Potentiometric Titration

The compound’s low aqueous solubility necessitates formulation enhancements, such as nanoparticle encapsulation, for improved bioavailability .

Synthesis and Structural Optimization

Conventional Synthesis Routes

The synthesis typically involves a two-step process starting from benzothiazole-6-carboxylic acid :

  • Activation of Carboxylic Acid: Benzothiazole-6-carboxylic acid is treated with thionyl chloride (SOCl2\text{SOCl}_2) to form the corresponding acyl chloride.

  • Amidation with 4-Aminopyridine: The acyl chloride reacts with 4-aminopyridine in anhydrous dichloromethane, yielding the target compound with >90% purity .

Reaction conditions (temperature, solvent polarity) critically influence yield. For instance, conducting the amidation at 0°C minimizes side reactions .

Recent Advances in Green Synthesis

Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes while maintaining a 92% yield . Additionally, enzyme-catalyzed amidation using lipases offers an eco-friendly alternative, though scalability remains challenging .

Biological Activity and Mechanism of Action

Antibacterial Efficacy

N-(Pyridin-4-yl)-1,3-benzothiazole-6-carboxamide exhibits broad-spectrum activity against Gram-negative bacteria, particularly UPEC strains . Key findings include:

Bacterial StrainMIC (µg/mL)Mechanism
UPEC (K1 Capsule+)1.04 ± 0.13Capsule Inhibition
Pseudomonas aeruginosa8.2 ± 1.1Biofilm Disruption
Methicillin-Resistant Staphylococcus aureus32.5 ± 2.4Cell Wall Synthesis Interference

Inhibition of K1 Capsule Formation

The compound’s primary mechanism involves disrupting the assembly of the K1 polysaccharide capsule in UPEC, a virulence factor critical for evading host immune responses . Molecular docking studies reveal that the pyridine moiety binds to the active site of the capsule biosynthesis enzyme KfiC, while the benzothiazole group stabilizes this interaction via hydrophobic contacts . This dual-binding mode reduces capsule density by 78% at 2 µM, significantly enhancing neutrophil-mediated phagocytosis .

Synergy with Conventional Antibiotics

Combination therapy with ciprofloxacin reduces the minimum inhibitory concentration (MIC) of the antibiotic by 16-fold against UPEC, suggesting a role in overcoming fluoroquinolone resistance .

Analytical Characterization

Spectroscopic Confirmation

  • FTIR: Peaks at 1675 cm1^{-1} (C=O stretch) and 1540 cm1^{-1} (C-N vibration) confirm carboxamide formation .

  • 1^1H NMR: Signals at δ 8.7 ppm (pyridine H-2/H-6) and δ 8.2 ppm (benzothiazole H-2) validate the structure .

Therapeutic Applications and Future Directions

Urinary Tract Infection (UTI) Treatment

By targeting the K1 capsule, this compound mitigates UPEC’s ability to form intracellular bacterial communities (IBCs) in bladder epithelial cells, a key step in recurrent UTIs . Preclinical models show a 65% reduction in bladder bacterial load after a single 10 mg/kg dose .

Adjuvant Therapy for Resistant Infections

The compound’s synergy with β-lactams and aminoglycosides positions it as a potentiator for multidrug-resistant infections. Ongoing Phase I trials assess its safety profile in healthy volunteers .

Limitations and Optimization Strategies

  • Poor Oral Bioavailability: Prodrug formulations with ester linkages are under investigation to enhance absorption .

  • CYP450 Inhibition: Structural modifications to the pyridine ring aim to reduce off-target interactions .

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